2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile
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Overview
Description
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile is a chemical compound with the molecular formula C9H6ClN3 It is a derivative of pyrrolopyridine, characterized by the presence of a chloro substituent at the 4-position and an acetonitrile group at the 3-position of the pyrrolo[2,3-b]pyridine ring system
Scientific Research Applications
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Mechanism of Action
Target of Action
The primary targets of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interacts with FGFRs, inhibiting their activity and thus disrupting the signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by this compound results in the disruption of several downstream signaling pathways, including the RAS–MEK–ERK , PLCγ , and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’slow molecular weight is noted, which could be beneficial for subsequent optimization and may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
In general, this compound should be stored in a dry, cool place, away from fire sources and flammable materials .
Preparation Methods
The synthesis of 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with acetonitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: The acetonitrile group can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile can be compared with other pyrrolopyridine derivatives, such as:
4-chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
1H-pyrrolo[2,3-b]pyridin-3-ylacetonitrile: Similar structure but without the chloro substituent, which affects its reactivity and binding properties.
The presence of both the chloro and acetonitrile groups in this compound enhances its chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-7-2-4-12-9-8(7)6(1-3-11)5-13-9/h2,4-5H,1H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFFDRYETYYXDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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